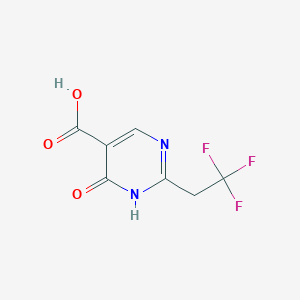
(3-Fluorophenyl)methanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluorophenyl)methanesulfonyl fluoride is an organic compound with the molecular formula C7H6FNO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a fluorine atom on the phenyl ring and a methanesulfonyl fluoride group. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)methanesulfonyl fluoride typically involves the reaction of 3-fluorobenzene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine yields a sulfonamide, while oxidation can produce sulfonic acids .
Scientific Research Applications
(3-Fluorophenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug development.
Chemical Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Materials Science: The compound is used in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)methanesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonyl Fluoride: Similar in structure but with three fluorine atoms on the sulfonyl group.
Methanesulfonyl Fluoride: Lacks the fluorine atom on the phenyl ring.
Benzene Sulfonyl Fluoride: Similar sulfonyl fluoride group but without the fluorine substitution on the phenyl ring
Uniqueness
(3-Fluorophenyl)methanesulfonyl fluoride is unique due to the presence of both a fluorine atom on the phenyl ring and a sulfonyl fluoride group. This combination imparts distinct reactivity and properties, making it valuable in various research applications .
Properties
Molecular Formula |
C7H6F2O2S |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
(3-fluorophenyl)methanesulfonyl fluoride |
InChI |
InChI=1S/C7H6F2O2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2 |
InChI Key |
RSKBPBXZHYADSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


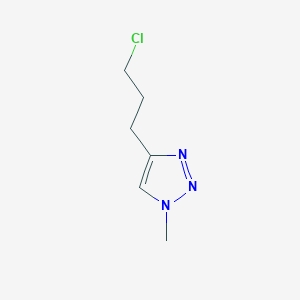
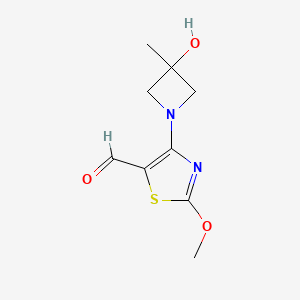



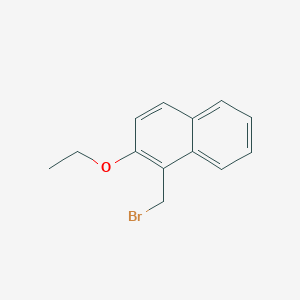


![(2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B13159038.png)
![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13159049.png)
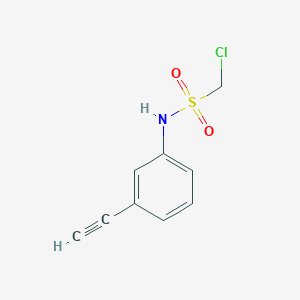
![1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13159054.png)
